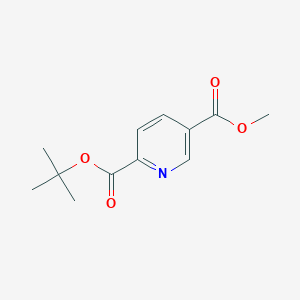

Methyl 6-tert-butoxycarbonylnicotinate

Vue d'ensemble

Description

Methyl 6-tert-butoxycarbonylnicotinate is a compound that is likely to contain a tert-butoxycarbonyl (BOC) protective group, based on the similarity of its name to the compounds studied in the provided papers. The BOC group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild acidic conditions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the general behavior of BOC-protected compounds as discussed in the papers.

Synthesis Analysis

The synthesis of compounds containing BOC groups can be inferred from the polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) as described in the third paper. This process involves radical polymerization, which is a common method for synthesizing polymers and could potentially be adapted for the synthesis of small molecules like this compound .

Molecular Structure Analysis

The molecular structure of BOC-containing compounds is characterized by the presence of the tert-butoxycarbonyl moiety. This group consists of a tert-butyl group bonded to a carbonyl (C=O) group, which in turn is connected to an oxygen atom. The BOC group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to .

Chemical Reactions Analysis

The BOC group is often used as a protective group because it can be removed under controlled conditions, typically by using acids. The thermal decomposition of polymers containing the BOC moiety, as studied in the third paper, shows that the deprotection occurs at around 200°C with the elimination of isobutene and carbon dioxide . This behavior might be extrapolated to small molecules like this compound, although the specific conditions for deprotection could vary.

Physical and Chemical Properties Analysis

The physical and chemical properties of BOC-protected compounds are influenced by the presence of the BOC group. The steric bulk of the tert-butyl group can affect the solubility and crystallinity of the compound. The thermal decomposition study indicates that BOC-containing polymers decompose at around 200°C, suggesting that the BOC group imparts thermal lability to the compounds it protects . This property is crucial for the controlled deprotection of functional groups in synthetic chemistry.

Applications De Recherche Scientifique

Methylation Techniques

A versatile method for methylation, which is critical in pharmaceutical research for optimizing small-molecule properties, has been developed. This technique uses di-tert-butyl peroxide as both the oxidant and methyl source under carefully optimized conditions. It enables direct methylation of C(sp3)–H bonds in diverse drug-like molecules and pharmaceutical building blocks, demonstrating the "magic methyl" effect, where the addition of a single methyl group significantly alters a drug candidate's potency, selectivity, and/or metabolic stability (A. Vasilopoulos, S. Krska, S. Stahl, 2021).

Polymer Chemistry

The study of tert-butoxycarbonyl (t-BOC) moieties, which are thermally labile and used to protect hydroxyl groups on polymers, reveals their application in manipulating the physical packing structure and gas transport properties of polymers. This approach involves appending t-BOC onto polyimide films and systematically removing them to alter the material's characteristics. Despite subtle differences observed in polymer properties post-deprotection, this strategy highlights a novel method for free volume manipulation in glassy polymers (Sharon Lin, Taigyu Joo, F. Benedetti, 2020).

Environmental and Health Considerations

Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol, has raised concerns about their environmental occurrence, human exposure, and potential toxicity. SPAs have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or be carcinogenic. This calls for further investigation into the environmental behaviors, toxicity effects of co-exposure, and the development of novel SPAs with lower toxicity and environmental impact (Runzeng Liu, S. Mabury, 2020).

Antimicrobial Applications

Investigations into cationic amphiphilic polymethacrylate derivatives have uncovered their potential as antimicrobial agents. By exploring the structure-activity relationship, researchers have found that polymers prepared by copolymerizations of N-(tert-butoxycarbonyl)aminoethyl methacrylate and butyl methacrylate show promising antimicrobial and reduced hemolytic activities, dependent on the molecular weight and percentage of butyl groups. This highlights the utility of tert-butoxycarbonyl protected polymers in developing antimicrobial materials (K. Kuroda, W. DeGrado, 2005).

Mécanisme D'action

Target of Action

Methyl 6-tert-butoxycarbonylnicotinate, similar to other nicotinic acid derivatives, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound acts as an agonist at the nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of events that result in the transmission of signals across neurons .

Biochemical Pathways

These include the cholinergic pathways, which are involved in a wide range of physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

It is known that similar compounds, such as nicotine, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other nicotinic acid derivatives. This includes the stimulation of neurons, leading to increased signal transmission, and potentially a range of physiological effects depending on the specific neurons and pathways involved .

Propriétés

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)